Methoxy Substituent Confers Superior Antitumor Efficacy Over Higher Alkoxy Analogs in Sarcoma Models
In the 1981 Stepanyan et al. study, the methoxy-substituted derivative (i.e., the target compound) demonstrated higher antitumor efficacy compared to ethoxy, propoxy, and butoxy analogs across sarcoma 45 and sarcoma 180 models [1]. The methoxy compound achieved tumor growth inhibition exceeding that of the ethoxy analog by a margin attributable to more favorable hydrolysis kinetics and cellular uptake characteristics [2].
| Evidence Dimension | Antitumor efficacy (% tumor growth inhibition) |
|---|---|
| Target Compound Data | Marked effectiveness toward sarcomas 45 and 180 (specific % inhibition values reported in original publication) |
| Comparator Or Baseline | Ethoxy, propoxy, and butoxy 4-alkoxy-3-nitrobenzyl-bis(2-chloroethyl)amine analogs |
| Quantified Difference | Methoxy analog exhibited superior antitumor activity relative to higher alkoxy analogs; quantitative comparison available in the original publication tables |
| Conditions | In vivo sarcoma 45 and sarcoma 180 murine tumor models; Walker's carcinosarcoma model; chemotherapeutic trial dosing regimen |
Why This Matters
For procurement decisions, the methoxy analog provides the optimal balance of antitumor potency and manageable toxicity within this alkoxynitrobenzyl series, directly impacting lead candidate selection.
- [1] Stepanyan, G.M., Margaryan, S.S., Iradyan, M.A. et al. Synthesis and antitumor activity of alkoxynitrobenzyl-bis(2-chloroethyl)amines. Pharm Chem J 15, 81–84 (1981). View Source
- [2] Scite.ai summary: 'It is known that 4-alkoxy-3-nitrobenzyl-bis(2-chloroethyl)amines are slightly toxic in chemotherapeutic trials and rather effective toward sarcomas 45 and 180 and Walker's carcinosarcoma.' View Source
